1-(4-acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide

Chemical Synthesis Quality Control Drug Discovery

Researchers optimizing integrin antagonists require structurally verified building blocks to ensure reproducible SAR data. Subtle modifications on the 4-piperidinecarboxamide core drastically alter potency and selectivity, making generic substitution a significant risk. This compound is a defined, high-purity (>97%) scaffold for VLA-4 and α4β7 integrin antagonist programs, directly supporting medicinal chemistry campaigns targeting inflammation, asthma, and autoimmune disorders. - Consistent purity minimizes the risk of impurity-driven false positives in biological assays. - The specific acetylphenyl and thienylmethyl substituents provide a validated starting point for exploring key pharmacophore interactions. - Long-term stability is ensured by specified storage at -20°C, critical for multi-step synthetic routes.

Molecular Formula C19H22N2O2S
Molecular Weight 342.46
CAS No. 900019-02-5
Cat. No. B2613823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide
CAS900019-02-5
Molecular FormulaC19H22N2O2S
Molecular Weight342.46
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C19H22N2O2S/c1-14(22)15-4-6-17(7-5-15)21-10-8-16(9-11-21)19(23)20-13-18-3-2-12-24-18/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)
InChIKeyQPZHKMARMVSIIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

High-Purity Piperidine Carboxamide for Integrin and Kinase Research


1-(4-acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide (CAS 900019-02-5) is a synthetic, small-molecule piperidine-4-carboxamide derivative with a molecular weight of 342.46 g/mol and a molecular formula of C19H22N2O2S . Its structure is defined by a central piperidine ring substituted at the 1-position with a 4-acetylphenyl group and at the 4-position by a carboxamide linked to a 2-thienylmethyl moiety . This compound belongs to a pharmacologically significant class, as 4-substituted piperidine carboxamides are established scaffolds for antagonists of Very Late Antigen-4 (VLA-4, α4β1 integrin) and other integrin receptors [1]. While the specific biological activity of this molecule is not disclosed in public literature, its structural motifs position it as a versatile intermediate for medicinal chemistry programs targeting cell adhesion, inflammation, and autoimmune disorders [1].

Scaffold 4‑substituted piperidine carboxamide pharmacophore for integrin antagonist research
Purity Supplied with batch‑verified purity profile to support reproducible SAR
Identity Confirmed structure with available CoA (NMR, HPLC, MS)
Research use Medicinal chemistry programs targeting integrin biology and kinase selectivity profiling

Procurement Risk of Substituting This Piperidine Carboxamide


Interchanging in-class piperidine carboxamides without validation introduces significant procurement risk due to the profound impact of subtle structural modifications on biological function. In the development of integrin antagonists, variations in the N-linked aryl group and the carboxamide substituent, such as the specific 4-acetylphenyl and 2-thienylmethyl groups in this compound, are critical for achieving target potency and selectivity [1]. For example, the U.S. Patent 6,020,347 comprehensively demonstrates that alterations to these specific positions on the 4-substituted-4-piperidinecarboxamide core directly determine antagonism of VLA-4 and α4β7 integrins [1]. Generic substitution risks introducing an inactive or off-target compound, leading to invalid biological data, wasted resources, and failed experimental reproducibility. The verified, consistent purity profile of a specific commercial source is therefore a non-negotiable starting point for any SAR or lead optimization campaign .

Structural sensitivity

N‑linked aryl and carboxamide substituents are critical for target interaction; small changes may abolish activity and invalidate SAR.

Purity uncertainty

Uncharacterized alternatives may contain impurities that confound assay readouts or synthetic yield calculations.

Storage mismatch

Compounds without defined storage protocols risk degradation; integrity may shift under ambient conditions.

Product Differentiation Guide


Verified High Purity as Key Differentiator

This product is supplied with a certified minimum purity of 97% . This specification provides a quantitative baseline that differentiates it from other research chemicals available without batch-specific analytical proof, where purity may vary significantly. A higher and defined purity directly correlates to more reliable stoichiometric calculations for synthesis and more reproducible biological assay results by minimizing the influence of unknown impurities.

Purity differentiation
Lot attribute
≥97% (NLT 97%)
Reduces impurity-driven variability in SAR and assay work
Verify batch‑specific CoA before use
Chemical Synthesis Quality Control Drug Discovery Procurement

Defined Storage Conditions for Integrity

To ensure long-term stability, the compound requires storage at -20°C in a dry, light-protected, and sealed environment . This defined protocol differentiates it from more stable shelf-stable reagents and is a critical specification for procurement planning. Failure to adhere to these conditions for non-specified products can lead to degradation, generating impurities that compromise research outcomes.

Storage protocol
Supplier specification
−20°C, dry, protected from light, sealed
Preserves long‑term integrity for multi‑step synthesis
Requires cold‑storage infrastructure
Stability Chemical Integrity Procurement Sample Management

Confirmed Identity and Structural Verification

Reputable vendors provide the product with confirmed identity, supported by a Certificate of Analysis (CoA) that may include techniques like NMR, HPLC, and MS . This analytical confirmation differentiates it from a merely synthesized compound without structural verification, a baseline requirement for any compound entering a quantitative biological study or being used as a synthetic intermediate.

Identity confirmation
Specification review
CoA with NMR, HPLC, MS
Enables confident structural attribution in studies
Request CoA at procurement
Analytical Chemistry Quality Assurance Procurement Structure Confirmation

Validated Research Applications


Integrin Antagonist Lead Optimization Building Block

This compound serves as a high-purity starting material (>97%) for generating compound libraries based on the 4-substituted-4-piperidinecarboxamide pharmacophore, a known scaffold for VLA-4 and α4β7 integrin antagonists [1]. The defined purity ensures accurate Structure-Activity Relationship (SAR) data, as the risk of biological activity being attributed to a potent impurity is minimized. This application is directly supported by the scaffold's established patent history in integrin biology, where small structural changes are known to drastically alter potency and selectivity [1].

Kinase Selectivity Profiling Reference Standard

The structurally specific combination of acetylphenyl and thienylmethyl groups makes it a candidate for use as a tool compound or reference control in kinase selectivity panels. Given the high demand for selective kinase inhibitors, this compound, with its confirmed identity and purity, can be utilized to establish baseline inhibitory profiles against a panel of kinases, differentiating its activity from other piperidine-based inhibitors. The reliance on analytically confirmed material (CoA) is fundamental to the credibility of such comparative data.

Advanced Cell Adhesion Inhibitor Intermediate

As a core piperidine carboxamide, it functions as a crucial intermediate for further synthetic elaboration in medicinal chemistry programs targeting cell adhesion-mediated pathologies, including inflammation, asthma, and multiple sclerosis [1]. The defined storage requirement (-20°C) ensures the intermediate's stability and reactivity for multi-step synthesis, a procurement-critical factor that differentiates it from alternatives with no established stability profile.

Application
Selection Property
Validation Focus
Integrin antagonist lead optimization
Structural fidelity of 4‑substituted piperidine carboxamide
Verify target engagement in VLA‑4/α4β7 integrin assays
Kinase selectivity profiling tool compound
Confirmed identity and consistent purity for baseline comparisons
Establish inhibitory profile against kinase panel
Cell adhesion inhibitor intermediate
Storage stability for multi‑step synthetic elaboration
Confirm intermediate integrity after cold‑storage handling
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